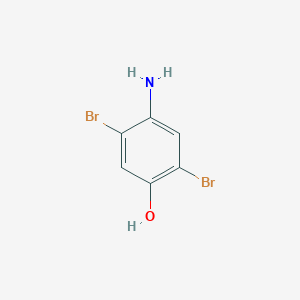

4-Amino-2,5-dibromophenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-2,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZGPGSMJCLWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Phenolic Amines

Halogenated phenolic amines are a class of organic compounds characterized by a phenol (B47542) core structure bearing one or more halogen atoms and at least one amino group. The presence and position of these functional groups significantly influence the molecule's chemical reactivity, acidity, and biological properties. rsc.orgresearchgate.net The interaction between the electron-donating amino group and the electron-withdrawing halogen atoms on the aromatic ring creates a distinct electronic environment. researchgate.net

4-Amino-2,5-dibromophenol, with its specific substitution pattern, is a member of this family. nih.gov Its structure is related to other di-substituted halogenated phenols and anilines, which are recognized for their roles in various chemical syntheses. chemicalbook.com The study of such compounds often involves exploring how the interplay of the hydroxyl, amino, and bromo substituents dictates their behavior in chemical reactions. researchgate.net For instance, the amination of halogenated phenols can sometimes be accompanied by halogen migration, a phenomenon that underscores the complex reactivity of this class of molecules. researchgate.net

Academic Significance As a Synthetic Intermediate and Building Block

The primary academic significance of 4-Amino-2,5-dibromophenol lies in its role as a synthetic intermediate or building block. The functional groups present—a hydroxyl group, an amino group, and two bromine atoms—offer multiple reactive sites for constructing more complex molecules. nih.govapolloscientific.co.uk

The amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. fordham.edu The hydroxyl group can be etherified or esterified. The bromine atoms on the aromatic ring are suitable for participating in various cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds.

This multifunctionality makes this compound and related compounds valuable in the synthesis of diverse molecular architectures. For example, similar halogenated aminophenols are used as key intermediates in the production of dyes and pigments, where their structure is integral to achieving specific color properties. They also serve as precursors in the synthesis of compounds with potential applications in medicinal chemistry and materials science. ontosight.airesearchgate.net

Overview of Research Trajectories for the Chemical Compound

Direct Synthetic Routes to this compound

Direct synthetic routes aim to introduce the necessary functional groups onto a single aromatic scaffold in a minimal number of steps. However, achieving the specific 2,5-dibromo substitution pattern on a 4-aminophenol (B1666318) core presents significant regiochemical challenges.

The direct bromination of 4-aminophenol is complicated by the strong activating and ortho-, para-directing nature of both the amino (-NH₂) and hydroxyl (-OH) groups. domainofexperts.com Since these groups are para to each other, they both direct incoming electrophiles (like Br⁺) to positions 2, 3, 5, and 6. The -NH₂ group is a slightly stronger activating group than -OH, but it also presents a greater steric hindrance. domainofexperts.com This competition often leads to a mixture of mono-, di-, tri-, and even tetra-brominated products, making it difficult to isolate the desired this compound isomer in high yield. domainofexperts.com

Despite these challenges, researchers have explored various techniques to control the regioselectivity of bromination on activated aromatic rings. These methods often focus on modifying the reaction conditions or using alternative brominating agents.

| Reagent/Method | Conditions | Outcome/Selectivity |

| Aqueous Bromine (Br₂) | Excess bromine, higher temperatures | Tends to lead to over-bromination, potentially forming 4-amino-2,3,5,6-tetrabromophenol. domainofexperts.com |

| N-Bromosuccinimide (NBS) with ZnCl₂ | Acetonitrile (B52724) solvent | Can afford selective bromination. acs.org |

| Cetyltrimethylammonium bromide (CTAB) with KBr/KBrO₃ | Solvent-free, grinding at room temperature | Found to be an efficient and selective method for brominating phenols and anilines, affording good yields of bromo derivatives. ajrconline.org |

| N-halosuccinimides (NXS) with PEG-400 | Mechanochemical, liquid-assisted grinding | A green and facile method for catalyst-free, stoichiometry-controlled halogenation of phenols and anilines. beilstein-journals.org |

Table 1: Selected Bromination Strategies for Phenol (B47542) and Aniline (B41778) Derivatives.

Controlling the stoichiometry of the brominating agent and the reaction temperature are key factors in attempting to achieve selective di-bromination. domainofexperts.com However, obtaining the specific 2,5-isomer from 4-aminophenol directly remains a significant synthetic hurdle, often necessitating more complex, multi-step approaches.

An alternative direct route would involve the amination of a 2,5-dibromophenol (B1293422) precursor. This approach introduces the amino group onto the pre-formed dibromophenol scaffold. Electrophilic amination of aromatic substrates is a known transformation, often employing diazene (B1210634) derivatives as the nitrogen source. thieme-connect.com

However, the 2,5-dibromophenol ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two bromine atoms. This makes direct electrophilic amination challenging. A more common strategy for introducing an amino group to an aromatic ring is through nitration followed by the reduction of the nitro group. This two-step process is generally more efficient and reliable than direct amination for many substrates. The development of catalytic enantioselective amination reactions has also been a focus, although these are typically applied to different substrate classes like β-keto esters. researchgate.net

Synthesis of Key Dibromophenol Intermediates

Given the difficulties of direct synthesis, multi-step strategies involving the synthesis and functionalization of key intermediates are more common. These routes offer superior control over the final substitution pattern.

The Sandmeyer reaction and related diazonium salt chemistries are powerful tools for the regioselective introduction of halogens onto an aromatic ring. These methods typically start with an aniline derivative, which is converted to a diazonium salt and subsequently displaced by a bromine atom, often using a copper(I) bromide catalyst. google.comsid.ir

One documented industrial process for producing the key intermediate, 2,5-dibromophenol, starts with 2-amino-5-nitroanisole. google.com This multi-step synthesis illustrates the strategic use of diazonium chemistry:

| Step | Reaction | Reagents | Purpose |

| 1 | Diazotization & Bromination | NaNO₂, H₂SO₄, followed by CuBr/HBr | Replaces the amino group of 2-amino-5-nitroanisole with a bromine atom to yield 2-bromo-5-nitroanisole. google.com |

| 2 | Reduction | Iron powder or other reducing agent | Converts the nitro group to an amino group, forming 2-bromo-5-aminoanisole. google.com |

| 3 | Diazotization & Bromination | NaNO₂, H₂SO₄, followed by CuBr/HBr | Replaces the newly formed amino group with a second bromine atom, yielding 2,5-dibromoanisole. google.com |

| 4 | Demethylation | Aluminum chloride (AlCl₃) in DMF | Cleaves the methyl ether to reveal the phenolic hydroxyl group, producing the final 2,5-dibromophenol intermediate. google.com |

Table 2: Industrial Synthesis Pathway for 2,5-Dibromophenol.

This sequence allows for the precise placement of the two bromine atoms before the final phenol group is revealed. Another route involves the conversion of 2,5-dibromoaniline (B181072) to 2,5-dibromophenol via diazotization, which has been shown to produce the target in excellent yield. rsc.org

In many synthetic routes, the phenolic hydroxyl group is protected as a methyl ether (anisole) to prevent unwanted side reactions during steps like bromination or nitration. The final step is the cleavage of this ether to yield the phenol. Several reagents are effective for this demethylation.

Boron tribromide (BBr₃) is a widely used, highly effective Lewis acid for cleaving aryl methyl ethers. researchgate.netrsc.org The reaction proceeds under mild conditions and is highly selective, tolerating many other functional groups. rsc.org Another approach involves using lithium chloride (LiCl) in a high-boiling solvent like dimethylformamide (DMF), which is particularly effective for ethers with electron-withdrawing substituents. rsc.org A patented method for producing 2,5-dibromophenol from its corresponding anisole (B1667542) derivative utilizes aluminum chloride in DMF. google.com More modern methods include the use of acidic concentrated lithium bromide (ACLB), which can efficiently demethylate various aromatic ethers under moderate conditions. rsc.org

| Demethylation Reagent | Typical Conditions | Advantages/Disadvantages |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758), often at low temperatures (e.g., 0 °C to -20 °C) | Highly effective and selective, mild conditions. researchgate.netrsc.org Reagent can be sensitive to moisture. |

| Aluminum Chloride (AlCl₃) | DMF, 80-100 °C | Effective for industrial-scale synthesis. google.com Requires elevated temperatures. |

| Lithium Chloride (LiCl) | DMF, boiling | Works well for electron-poor substrates. rsc.org Can require long reaction times. |

| Acidic Conc. Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C | Modern, versatile method. rsc.org Works via an Sₙ2 mechanism. |

Table 3: Comparison of Demethylation Reagents for Aryl Methyl Ethers.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of halogenated phenols, this often involves replacing hazardous reagents, minimizing solvent use, and improving energy efficiency. wjpmr.comroyalsocietypublishing.org

Key green approaches applicable to these syntheses include:

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by grinding solid reactants together, represents a significant green advancement. beilstein-journals.org The halogenation of phenols and anilines has been successfully performed using an electrical mortar and pestle with N-halosuccinimides, either neat or with a liquid-assisted grinding (LAG) agent like polyethylene (B3416737) glycol (PEG). beilstein-journals.org This dramatically reduces solvent waste. beilstein-journals.orgmatanginicollege.ac.in

Alternative Reagents: Replacing elemental bromine, which is highly toxic and corrosive, with solid, easier-to-handle N-bromosuccinimide (NBS) is a common green substitution. beilstein-journals.orgrsc.org

Catalysis: The use of recyclable catalysts can improve atom economy and reduce waste. mdpi.com For example, cetyltrimethylammonium bromide (CTAB) has been used to promote bromination reactions under solvent-free conditions. ajrconline.org

Energy Efficiency: Utilizing microwave irradiation or mechanochemical methods can often reduce reaction times and energy consumption compared to conventional heating. wjpmr.commatanginicollege.ac.in

Safer Solvents: When solvents are necessary, replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or ionic liquids is a primary goal. royalsocietypublishing.orgmatanginicollege.ac.in

The development of a solvent-free diazotization-halogenation of aryl amines using grinding techniques is another example that combines multiple green principles by avoiding strong acids and large volumes of organic solvents. researchgate.net

Sustainable Catalytic Approaches for Bromination

The drive for greener chemical processes has spurred research into catalytic systems that can efficiently facilitate the bromination of aromatic compounds like phenols and anilines under mild conditions. These catalysts aim to enhance reaction rates, improve selectivity, and minimize waste.

Oxidative bromination has emerged as a sustainable alternative, often employing a bromide salt in combination with an oxidant to generate the active brominating species in situ. researchgate.net This approach avoids the direct use of hazardous elemental bromine. A prominent system involves the use of hydrogen peroxide (H₂O₂) with hydrogen bromide (HBr), which has been successfully applied to the bromination of various phenols. researchgate.netrsc.org This method is advantageous as its primary byproduct is water. researchgate.net

Metal-catalyzed bromination reactions represent another significant advancement. nih.gov Various transition metals, including ruthenium (Ru), rhodium (Rh), vanadium (V), copper (Cu), and palladium (Pd), have been investigated as catalysts for these transformations. nih.gov For instance, vanadate(V)-dependent bromoperoxidase I, an enzyme isolated from the brown alga Ascophyllum nodosum, has been shown to catalyze the selective para-bromination of phenol derivatives using sodium bromide and hydrogen peroxide. researchgate.net While not directly applied to 4-aminophenol in the cited study, the principle demonstrates the potential of biocatalysis in achieving high selectivity. Other metal-based catalysts, such as zirconyl nitrate (B79036) and ammonium (B1175870) molybdate, have been shown to enhance the rate of bromination of aromatic compounds under solvent-free conditions. ajrconline.org

Organocatalysis also offers a viable route for sustainable bromination. nih.gov The use of iodine as a catalyst in the bromination of phenols has been shown to be effective, with iodine bromide identified as the active catalytic species. ias.ac.in Furthermore, new I(III)-based reagents, prepared from inexpensive starting materials like PIDA (phenyliodine diacetate) and AlBr₃, have been developed for the efficient electrophilic bromination of phenols under very mild, open-flask conditions. nih.gov

A comparative overview of different catalytic approaches for the bromination of phenolic compounds is presented below.

| Catalytic System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| H₂O₂-HBr | Phenols | In situ generation of Br₂, water as a byproduct, high atom economy. | researchgate.net |

| Vanadate-dependent Bromoperoxidase | Phenols | Enzymatic catalysis, high para-selectivity, mild aqueous conditions. | researchgate.net |

| Zirconyl Nitrate / Ammonium Molybdate | Phenols, Anilines | Effective under solvent-free conditions, rate enhancement. | ajrconline.org |

| Iodine | Phenols | Iodine bromide as the active catalyst, accelerates reaction. | ias.ac.in |

| PIDA–AlBr₃ System | Phenols, Phenol-ethers | I(III)-based reagent, mild conditions (room temp, open flask), inexpensive reagents. | nih.gov |

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, focusing on reducing the environmental impact of chemical processes. For the synthesis of this compound, this involves the adoption of safer solvents, milder reaction conditions, and waste reduction strategies.

A key development is the use of water as a reaction medium. researchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal choice for green synthesis. The bromination of phenols has been successfully performed in aqueous media using systems like H₂O₂-HBr or N-bromosuccinimide (NBS), often at ambient temperature and without the need for an added metal or acid catalyst. researchgate.net Another approach involves the use of a bromide-bromate couple (KBr/KBrO₃) in the presence of dilute acid, which can generate bromine in situ and has been used for the regioselective monobromination of anilines and phenols. researchgate.net

Solvent-free reaction conditions represent another significant step towards environmentally benign synthesis. researchgate.netajrconline.org Reactions conducted by grinding reagents together in a mortar and pestle, sometimes with a catalyst, can significantly reduce waste and simplify product work-up. ajrconline.org For example, the bromination of phenols and anilines has been achieved by grinding the substrate with a metal salt catalyst and KBr or KBrO₃ at room temperature. ajrconline.org This method not only eliminates the need for organic solvents but can also lead to a dramatic enhancement in reaction rates. ajrconline.org

The use of milder energy sources is also a focus of green chemistry. Visible light irradiation, for instance, has been used as a renewable alternative to chemical radical initiators in some bromination reactions. researchgate.net Electrosynthesis offers another modern, catalyst-free approach. A procedure for the chlorination of 4-aminophenol derivatives using dichloromethane as both the solvent and chlorine source has been developed, suggesting the potential for similar electrochemical bromination methods. rsc.org

The table below summarizes various environmentally friendly conditions applied to the bromination of relevant aromatic precursors.

| Condition | Brominating System | Substrate Type | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Medium | H₂O₂-HBr or NBS | Phenols, Aromatic molecules | 'On water' synthesis, avoids organic solvents, ambient temperature. | researchgate.net |

| Solvent-Free | Metal salt-KBr/KBrO₃ | Phenols, Anilines | Grinding method, reduced reaction times, eliminates solvent waste. | ajrconline.org |

| Aqueous Medium | KBr/KBrO₃ + Dilute Acid | Anilines, Phenols | In situ bromine generation, mild conditions, short reaction time. | researchgate.net |

| Ethanol | H₂O₂/HBr | Arylboronic acids | Green solvent, rapid reaction (one-minute), scalable. | rsc.org |

| Dichloromethane (as solvent and reagent) | Electrochemical | Aminophenol derivatives | Catalyst-free, scalable flow process (for chlorination). | rsc.org |

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino and hydroxyl groups. byjus.com Conversely, nucleophilic substitution, which is generally difficult for aromatic rings, can occur under specific conditions, particularly when the ring is sufficiently electron-deficient or when a good leaving group is present. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of electrophilic substitution reactions on the this compound ring is determined by the directing effects of its substituents. The amino and hydroxyl groups are powerful activating groups and are ortho-, para-directors. byjus.comlibretexts.orgopenstax.org The bromine atoms are deactivating via their inductive effect but are also ortho-, para-directing due to resonance. openstax.orglibretexts.org

In this compound, the positions are substituted as follows: 1-OH, 2-Br, 4-NH₂, 5-Br. The positions available for substitution are C3 and C6.

The Hydroxyl Group (-OH) at C1: Strongly directs incoming electrophiles to positions C2 (ortho), C6 (ortho), and C4 (para).

The Amino Group (-NH₂) at C4: Strongly directs incoming electrophiles to positions C3 (ortho), C5 (ortho), and C1 (para, already substituted).

The Bromo Groups (-Br) at C2 and C5: Direct incoming electrophiles to positions ortho and para relative to themselves.

The combined effect is a strong activation of the ring, with the directing influences reinforcing each other at the remaining open positions (C3 and C6). The amino group strongly directs to C3, while the hydroxyl group strongly directs to C6. Therefore, electrophilic substitution can potentially occur at both positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. The acetylation of the amino group can be employed to reduce its activating influence, allowing for more controlled substitutions. libretexts.org

| Substituent Group | Classification | Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Strongly increases reactivity | Ortho, Para |

| -NH₂ (Amino) | Activating | Strongly increases reactivity | Ortho, Para |

| -Br (Bromo) | Deactivating | Slightly decreases reactivity | Ortho, Para |

The bromine atoms in this compound can participate in reactions specific to halogens. While typically stable, they can be displaced in nucleophilic aromatic substitution (SNAr) reactions if the ring is further activated by strong electron-withdrawing groups, though this is less common for this electron-rich system. wikipedia.org

A more relevant reaction is reductive dehalogenation. Studies on closely related compounds, such as 2,4-dibromophenol (B41371), have demonstrated that electrochemical hydrodehalogenation is a viable pathway. thegoodscentscompany.com This process involves the replacement of bromine atoms with hydrogen, typically using an electrode to supply electrons in a suitable solvent system. Such reactions are crucial for the environmental remediation of halogenated phenols and for the synthesis of less halogenated derivatives. thegoodscentscompany.com

Oxidation and Reduction Pathways

The presence of the electron-rich phenol and aniline moieties makes this compound susceptible to oxidation. The compound can also undergo reduction, particularly at the halogen sites.

The electrochemical behavior of this compound is expected to be complex, with contributions from the oxidation of both the hydroxyl and amino groups. The oxidation of phenols often leads to the formation of phenoxy radicals, which can then undergo further reactions. libretexts.org Similarly, the amino group can be oxidized. Cyclic voltammetry studies on related compounds like 4-aminophenol show a well-defined oxidation peak, with the process often being adsorption-controlled at the electrode surface. researchgate.net The oxidation potential is highly dependent on the substituents present on the aromatic ring. rsc.org

| Compound | Oxidation Potential (E₁/₂) |

|---|---|

| Aniline | 0.871 |

| 4-Methylaniline | 0.771 |

| 4-Methoxyaniline | 0.641 |

| Phenol | 1.119 |

| 4-Methylphenol (p-cresol) | 0.916 |

| 4-Methoxyphenol | 0.835 |

As mentioned, electrochemical methods can also be used to achieve reductive hydrodehalogenation. For 2,4-dibromophenol, this has been studied using a solid polymer electrolyte reactor, demonstrating a method for removing bromine atoms from the phenolic ring. thegoodscentscompany.com This suggests a similar process would be effective for this compound, providing a pathway to synthesize 4-aminophenol or monobrominated intermediates.

Phenols are well-known to undergo oxidative coupling reactions, leading to the formation of dimers and polymers. jraic.comnih.gov These reactions can be catalyzed by chemical oxidants (e.g., iron(III) chloride, potassium ferricyanide) or enzymes (e.g., peroxidases, laccases). jraic.comresearchgate.net The process typically involves the one-electron oxidation of the phenol to a phenoxy radical. This radical is resonance-stabilized, with spin density at the oxygen and at the ortho and para carbons. Subsequent coupling can occur via C-C or C-O bond formation. researchgate.net

Research on the closely related isomer, 4-amino-2,6-dibromophenol, has shown that it can undergo chemical and enzymatic oxidative oligomerization. bohrium.com For this compound, the available ortho position (C6) and meta position (C3) relative to the hydroxyl group provide sites for such coupling reactions, potentially leading to the formation of biphenol structures or polymeric materials with novel properties. The resulting radical intermediates can be stabilized through these C-C or C-O coupling reactions. researchgate.net

Derivatization Strategies and Complex Formation

The functional groups of this compound offer multiple handles for chemical derivatization to modify its properties or to synthesize more complex molecules. The compound can also act as a ligand in the formation of coordination complexes.

Common derivatization strategies include reactions at the amino and hydroxyl groups:

Acylation: The amino group can be readily acylated using reagents like acetic anhydride (B1165640) to form the corresponding acetamide. libretexts.org This is a common strategy to protect the amino group or to moderate its activating effect during other reactions. libretexts.orgjfda-online.com

Alkylation/Etherification: The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. ambeed.com The amino group can also be alkylated.

Silylation: Both the hydroxyl and amino groups can be silylated using reagents like trimethylsilyl (B98337) chloride (TMSCl) to increase volatility for gas chromatography analysis or as a protecting group strategy. jfda-online.com

The molecule's structure is also conducive to complex formation. The amino group can react with aldehydes or ketones to form Schiff bases (imines). researchgate.net Furthermore, the arrangement of the hydroxyl and amino groups allows this compound to act as a chelating ligand for various metal ions. Studies on similar aminophenol ligands show they can form stable complexes with metal ions like copper(II). thegoodscentscompany.comresearchgate.net The formation of such complexes can significantly alter the electronic and chemical properties of the parent molecule.

Formation of Schiff Bases and Related Imines

The reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. researchgate.netresearchgate.net this compound, possessing a primary amino group, readily undergoes condensation with various aldehydes and ketones to yield the corresponding Schiff bases. researchgate.net These reactions are typically acid-catalyzed and proceed via a reversible pathway. libretexts.org

The mechanism involves two key stages. Initially, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com This is followed by a proton transfer to form a neutral intermediate known as a carbinolamine. libretexts.org In the second stage, the hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). libretexts.org Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an imine. libretexts.org The reaction rate is often optimal under mildly acidic conditions (pH ~5), as sufficient acid is required to protonate the carbinolamine intermediate without deactivating the primary amine nucleophile by converting it into its non-nucleophilic ammonium salt. libretexts.org

The general reaction can be summarized as follows:

General Reaction for Schiff Base Formation

The synthesis of these imines can be achieved using various methods, including conventional heating under reflux or more modern techniques like microwave irradiation, which can lead to higher yields in significantly shorter reaction times. analis.com.myresearchgate.net

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Resulting Schiff Base Structure | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Salicylaldehyde | 2-(((4-hydroxy-2,5-dibromophenyl)imino)methyl)phenol | Ethanol, reflux, catalytic acetic acid |

| This compound | Benzaldehyde | 4-((benzylidene)amino)-2,5-dibromophenol | Methanol, reflux |

| This compound | Acetone (B3395972) | 2,5-dibromo-4-((propan-2-ylidene)amino)phenol | Solvent-free, microwave irradiation |

| This compound | 4-Dimethylaminobenzaldehyde | 2,5-dibromo-4-((4-(dimethylamino)benzylidene)amino)phenol | Ethanol, reflux |

Coordination Chemistry with Metal Centers

Schiff bases derived from substituted phenols are highly effective polydentate ligands in coordination chemistry. researchgate.nethilarispublisher.com The imines formed from this compound are no exception, readily forming stable complexes with a wide range of transition metal ions. researchgate.net Coordination typically involves the donation of electron pairs from the phenolic oxygen (after deprotonation) and the imine nitrogen atom to the metal center, creating a stable five- or six-membered chelate ring. nih.govresearchgate.net

The presence of both a soft nitrogen donor and a hard oxygen donor allows these ligands to coordinate effectively with various metal ions, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II). hilarispublisher.comnih.gov The geometry of the resulting metal complex is influenced by the coordination number of the metal ion, the steric bulk of the ligand, and the nature of other coordinating species (e.g., solvent molecules or counter-ions). Common geometries include tetrahedral, square planar, and octahedral. nih.govresearchgate.net For instance, research on the copper(II) complex of a Schiff base derived from a dibromophenol, (E)-2-((2-chlorobenzylimino)methyl)-4,6-dibromophenol, has demonstrated potent biological activity, highlighting the significance of such metal complexes. hilarispublisher.com In many cases, complexation enhances the biological properties of the Schiff base ligand. hilarispublisher.com

Characterization of these complexes relies on techniques such as FT-IR, UV-Vis, and single-crystal X-ray diffraction. In FT-IR spectra, a shift in the C=N (azomethine) stretching vibration and the disappearance of the phenolic O-H stretch upon complexation provide strong evidence of coordination. researchgate.net

| Metal Ion | Ligand (Schiff base of this compound) | Proposed Coordination Geometry | Key Spectroscopic Evidence |

|---|---|---|---|

| Cu(II) | 2-(((4-hydroxy-2,5-dibromophenyl)imino)methyl)phenol | Square Planar / Distorted Octahedral | Shift in ν(C=N) band; appearance of new ν(M-N) and ν(M-O) bands in IR spectrum. researchgate.net |

| Ni(II) | 4-((benzylidene)amino)-2,5-dibromophenol | Tetrahedral / Square Planar | Changes in d-d transition bands in UV-Vis spectrum. |

| Co(II) | 2,5-dibromo-4-((pyridin-2-ylmethylene)amino)phenol | Distorted Octahedral | Broad visible absorption bands; magnetic susceptibility measurements. researchgate.netresearchgate.net |

| Zn(II) | 2-(((4-hydroxy-2,5-dibromophenyl)imino)methyl)-6-methoxyphenol | Tetrahedral | 1H NMR shifts of ligand protons upon coordination; retention of sharp signals indicating a diamagnetic complex. nih.gov |

Spiroannulation Approaches with Bromophenol Scaffolds

Spirocyclic scaffolds are three-dimensional structures of significant interest in medicinal chemistry and drug discovery. thieme-connect.comnih.gov Bromophenols, including isomers like 2,4-dibromophenol, have emerged as valuable building blocks for the synthesis of complex azaspirocyclic molecules through innovative spiroannulation strategies. thieme-connect.comnih.gov These reactions leverage the bromine atoms not as simple protecting groups but as reactive sites for carbon-carbon bond formation.

A notable method is the [4+1]-spiroannulation of ortho- or para-bromophenols with α,β-unsaturated imines. nih.gov This transformation provides direct access to a new family of azaspirocyclic compounds. nih.gov The reaction of 2,4-dibromophenol with an azadiene, for example, proceeds with high selectivity to yield the para-coupled spirocyclic product. thieme-connect.com

Mechanistic investigations suggest that this domino reaction follows a pathway involving an electrophile-triggered dearomatization of the bromophenol at the halogen-bearing carbon position. nih.govresearchgate.net This initial step forms a dearomatized intermediate, which then undergoes a halogen-displacement cyclization with the nitrogen nucleophile. nih.govresearchgate.net This cyclization is proposed to occur via a radical-based SRN1 (substitution nucleophilic, radical, unimolecular) mechanism. nih.gov This dearomatization/debromination strategy has also been successfully applied to other halophenols (where X=Cl, I) and extended to catalytic asymmetric versions. nih.gov

| Bromophenol Substrate | Reaction Partner | Key Reagents / Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dibromophenol (4a) | α,β-unsaturated imine (2a) | Cs2CO3, 1,4-dioxane | Azaspirocycle (5a) | 90% | thieme-connect.com |

| 1-bromo-2-naphthol | α,β-unsaturated imine | Cs2CO3, 1,4-dioxane | Azaspirocycle | up to 94% | thieme-connect.com |

| p-bromophenols | α,β-unsaturated imines | Base (e.g., Cs2CO3) | Azaspirocycle | N/A | nih.gov |

| o-bromophenols | α,β-unsaturated imines | Base (e.g., Cs2CO3) | Azaspirocycle | N/A | nih.gov |

| 1-bromo-2-naphthols | α,β-unsaturated imines | Chiral Sc(III)/Py-Box catalyst | Chiral Azaspirocycle | N/A | nih.gov |

In Depth Structural Characterization and Spectroscopic Analysis of 4 Amino 2,5 Dibromophenol

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the functional groups and molecular vibrations of a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4-Amino-2,5-dibromophenol, the spectrum is expected to be characterized by distinct absorption bands corresponding to its phenolic hydroxyl group, primary amino group, and the substituted benzene (B151609) ring.

Key expected FT-IR absorption bands include:

O-H and N-H Stretching: The phenolic O-H group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The primary amine (N-H) group is expected to show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations.

Aromatic C-H Stretching: Absorption due to the stretching of C-H bonds on the aromatic ring is anticipated just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band between 1580 and 1650 cm⁻¹.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to result in a strong band in the 1200-1260 cm⁻¹ range.

C-N Stretching: The C-N stretching of the aromatic amine is anticipated to be in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bonds are expected to produce strong absorption bands in the far-infrared region, typically between 500 and 690 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium, Sharp |

| O-H Stretch | -OH (Phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | 3010 - 3100 | Medium to Weak |

| N-H Bend | -NH₂ | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Ar-NH₂ | 1250 - 1360 | Medium to Strong |

| C-O Stretch | Ar-OH | 1200 - 1260 | Strong |

| C-Br Stretch | Ar-Br | 500 - 690 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the benzene ring and the carbon-bromine bonds.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a very strong and sharp signal, typically in the 1000-1100 cm⁻¹ region. Other ring stretching and deformation modes will also be visible.

C-Br Stretching: The C-Br stretching vibrations, which are often strong in Raman spectra due to the high polarizability of the C-Br bond, would appear in the 500-690 cm⁻¹ range.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3010 - 3100 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1550 - 1610 | Strong |

| Aromatic Ring Breathing | Benzene Ring | 1000 - 1100 | Very Strong |

| C-N Stretch | Ar-NH₂ | 1250 - 1360 | Medium |

| C-Br Stretch | Ar-Br | 500 - 690 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The molecule has two chemically non-equivalent aromatic protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will also be present, though their signals can be broad and their chemical shifts can be highly dependent on solvent and concentration.

Aromatic Protons: There are two protons on the aromatic ring at positions C3 and C6.

The proton at C6 is adjacent to a bromine atom and would appear as a singlet.

The proton at C3 is adjacent to both an amino group and a bromine atom and would also appear as a singlet.

Due to the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Br atoms, these signals are expected in the aromatic region, likely between 6.5 and 7.5 ppm.

Amine and Hydroxyl Protons: The -NH₂ protons would likely appear as a broad singlet, and the -OH proton would also be a broad singlet. Their chemical shifts are variable but could be expected in the range of 3.5-5.0 ppm for the amine and 5.0-9.0 ppm for the phenol (B47542), depending on the solvent used.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C3-H) | 6.5 - 7.5 | Singlet (s) | 1H |

| Ar-H (C6-H) | 6.5 - 7.5 | Singlet (s) | 1H |

| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet (br s) | 2H |

| -OH | 5.0 - 9.0 (variable) | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. Due to the lack of symmetry in this compound, all six carbon atoms in the benzene ring are chemically non-equivalent and should produce six distinct signals. The chemical shifts are influenced by the attached functional groups.

C-O Carbon (C1): The carbon attached to the hydroxyl group is expected to be the most downfield, likely in the 145-155 ppm range.

C-Br Carbons (C2, C5): The carbons bonded to the electronegative bromine atoms are expected to appear in the 100-120 ppm range.

C-N Carbon (C4): The carbon attached to the amino group is expected around 135-145 ppm.

C-H Carbons (C3, C6): The carbons bonded to hydrogen atoms will be influenced by their neighboring substituents and are expected to appear in the 115-130 ppm region.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 145 - 155 |

| C2 (-Br) | 100 - 115 |

| C3 (-H) | 115 - 130 |

| C4 (-NH₂) | 135 - 145 |

| C5 (-Br) | 110 - 125 |

| C6 (-H) | 120 - 135 |

Mass Spectrometric Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It also reveals structural information through the analysis of fragmentation patterns.

For this compound (C₆H₅Br₂NO), the molecular ion peak (M⁺) would be a key feature. A crucial characteristic would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a cluster of three peaks:

M⁺: Containing two ⁷⁹Br atoms (m/z ≈ 265).

(M+2)⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (m/z ≈ 267).

(M+4)⁺: Containing two ⁸¹Br atoms (m/z ≈ 269).

The relative intensity of these peaks is expected to be approximately 1:2:1.

Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom (-Br), followed by the loss of carbon monoxide (-CO) from the phenolic ring, or the loss of hydrocyanic acid (-HCN) from the aniline (B41778) moiety.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₆H₅⁷⁹Br₂NO]⁺ | 265 | Molecular ion with two ⁷⁹Br isotopes |

| [M+2]⁺ | [C₆H₅⁷⁹Br⁸¹BrNO]⁺ | 267 | Molecular ion with one ⁷⁹Br and one ⁸¹Br |

| [M+4]⁺ | [C₆H₅⁸¹Br₂NO]⁺ | 269 | Molecular ion with two ⁸¹Br isotopes |

| [M-Br]⁺ | [C₆H₅BrNO]⁺ | 186/188 | Loss of a bromine atom |

| [M-Br-CO]⁺ | [C₅H₅BrN]⁺ | 158/160 | Loss of Br followed by CO |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

4-Aminophenol (B1666318) exhibits characteristic UV absorption maxima at approximately 194 nm, 218 nm, and 272 nm sielc.com. These absorptions are attributed to π → π* electronic transitions within the benzene ring, influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The introduction of two bromine atoms at the 2 and 5 positions of the phenol ring is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. This is due to the electron-donating effect of the halogens through resonance and their ability to extend the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. While specific fluorescence data for this compound is absent, it is known that many aminophenol derivatives exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent polarity and the presence of the heavy bromine atoms. The "heavy atom effect" of bromine can potentially lead to increased intersystem crossing from the singlet excited state to the triplet state, which may result in a lower fluorescence quantum yield compared to non-halogenated analogs.

Table 1: Comparison of UV-Vis Absorption Maxima

| Compound | Absorption Maxima (nm) |

|---|---|

| 4-Aminophenol | 194, 218, 272 sielc.com |

X-ray Crystallography and Solid-State Structure Determination

A definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. To provide insight into its likely solid-state structure, a comparative analysis can be made with the closely related compound, 4-amino-2,6-dichlorophenol (B1218435), for which a crystal structure has been determined researchgate.net.

For 4-amino-2,6-dichlorophenol, single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/n researchgate.net. The molecule is essentially planar. It is reasonable to hypothesize that this compound would also crystallize in a similar centrosymmetric space group, with the planar phenol ring being a dominant structural feature. The larger van der Waals radius of bromine compared to chlorine would lead to an increase in the unit cell volume.

The crystal structure of 4-amino-2,6-dichlorophenol is characterized by a network of intermolecular hydrogen bonds. Specifically, O—H···N hydrogen bonds form infinite chains, which are further linked by N—H···O hydrogen bonds to create sheets researchgate.net. A similar hydrogen-bonding motif would be anticipated for this compound, involving the amino and hydroxyl groups.

Table 2: Crystallographic Data for 4-amino-2,6-dichlorophenol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| Volume (ų) | 711.47 (13) |

Data obtained from the crystallographic study of 4-amino-2,6-dichlorophenol researchgate.net.

While a Hirshfeld surface analysis for this compound is not available due to the absence of its crystal structure, the principles of this technique can be discussed in the context of related halogenated compounds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments.

Reduced Density Gradient (RDG) analysis is another computational method used to visualize and characterize non-covalent interactions. An RDG plot would be expected to show large, negative sign(λ₂)ρ values for the strong O—H···N and N—H···O hydrogen bonds. Weaker van der Waals interactions, including those involving the bromine atoms, would appear as smaller peaks at low density.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for studying the local chemical environment of quadrupolar nuclei, such as the bromine isotopes ⁷⁹Br and ⁸¹Br (both with nuclear spin I = 3/2). Although specific NQR data for this compound is not documented, the principles of NQR can be applied to predict the expected spectral features.

The bromine atoms at the 2 and 5 positions of the phenol ring are in chemically non-equivalent environments. Therefore, one would expect to observe two distinct sets of NQR frequencies, one for each bromine nucleus. For each bromine isotope (⁷⁹Br and ⁸¹Br), a single NQR transition is expected. The frequency of this transition is directly proportional to the nuclear quadrupole coupling constant (e²qQ/h), which in turn depends on the electric field gradient (EFG) at the nucleus.

The EFG is sensitive to the electronic distribution around the bromine atom and is influenced by the nature of the C-Br bond and any nearby intra- and intermolecular interactions. The different electronic environments of the bromine at the C2 position (ortho to the hydroxyl group) and the C5 position (meta to the hydroxyl group and ortho to the amino group) would result in different EFG values and consequently, different NQR frequencies. A PubChem entry for the isomeric compound 4-Amino-2,6-dibromophenol indicates the existence of NQR data, underscoring the applicability of this technique to such molecules nih.gov.

Table 3: Anticipated NQR Data for this compound

| Nucleus | Position | Expected NQR Frequencies |

|---|---|---|

| ⁷⁹Br | C2 | ν₁ |

| ⁸¹Br | C2 | ν₁' |

| ⁷⁹Br | C5 | ν₂ |

| ⁸¹Br | C5 | ν₂' |

Frequencies (ν) would be distinct due to the non-equivalent chemical environments.

Theoretical and Computational Chemistry Studies on 4 Amino 2,5 Dibromophenol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By modeling the electron density, DFT can be used to calculate various molecular properties, including optimized geometries and vibrational frequencies.

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 4-Amino-2,5-dibromophenol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. Conformational analysis, often performed using potential energy surface scans, would identify different spatial arrangements of the amino (-NH₂) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and each other. The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the -OH and -NH₂ groups, and steric hindrance from the bulky bromine atoms.

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration for the molecule. The results are then correlated with experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra, to confirm the optimized structure and to aid in the assignment of observed spectral bands to specific molecular motions. researchgate.net For this compound, characteristic vibrational modes would include O-H and N-H stretching, C-N and C-O stretching, C-Br stretching, and various bending and deformation modes of the benzene ring.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity. For this compound, the electron-donating amino and hydroxyl groups would be expected to significantly influence the energy and localization of the HOMO, while the electron-withdrawing bromine atoms would affect the LUMO.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, as well as on the bromine atoms. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups.

Intermolecular Interaction Analysis

Intermolecular interactions are the forces that govern how molecules interact with each other. These forces are fundamental to understanding the physical properties and crystal structure of a compound. For this compound, with its hydroxyl, amino, and bromo substituents, a rich network of such interactions is expected.

Hydrogen bonds are a critical type of intermolecular interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen and nitrogen. In the case of this compound, the hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors.

It is anticipated that these functional groups would lead to the formation of extensive hydrogen-bonding networks in the solid state. The hydroxyl group's hydrogen can form a strong hydrogen bond with the nitrogen of the amino group of a neighboring molecule, or with the oxygen of another hydroxyl group. Similarly, the hydrogens of the amino group can engage in hydrogen bonding with the oxygen of the hydroxyl group or the nitrogen of another amino group.

Studies on similar molecules, such as 4-amino-2,6-dichlorophenol (B1218435), have shown that O—H⋯N and N—H⋯O hydrogen bonds can lead to the formation of infinite chains and sheets within the crystal lattice. The presence of bulky bromine atoms on the phenyl ring of this compound might introduce steric hindrance that could influence the geometry and saturation of these hydrogen-bonding networks. The interplay between hydrogen bonding and other non-covalent interactions will ultimately dictate the final crystal packing arrangement.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

| Hydroxyl (-OH) | Donor and Acceptor |

| Amino (-NH₂) | Donor and Acceptor |

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions (NCIs) play a crucial role in molecular assembly. These include van der Waals forces, halogen bonds, and π-π stacking interactions. NCI and Reduced Density Gradient (RDG) analysis are computational tools used to visualize and characterize these weak interactions.

The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) can reveal different types of interactions:

Strong attractive interactions , like hydrogen bonds, appear as spikes at negative sign(λ₂)ρ values.

Weak van der Waals interactions are characterized by spikes near zero.

Strong repulsive interactions , such as steric clashes, are found at positive sign(λ₂)ρ values.

For this compound, an RDG analysis would likely reveal:

Strong hydrogen bonding interactions involving the -OH and -NH₂ groups.

Halogen bonding, where the bromine atoms act as electrophilic regions (σ-holes) and interact with nucleophilic sites.

Van der Waals interactions between the aromatic rings.

Possible π-π stacking, where the aromatic rings of adjacent molecules align.

Table 2: Expected Non-Covalent Interactions in this compound

| Interaction Type | Involving Groups | Expected Strength |

| Hydrogen Bonding | -OH, -NH₂ | Strong |

| Halogen Bonding | -Br | Moderate |

| π-π Stacking | Aromatic Ring | Weak to Moderate |

| Van der Waals | Entire Molecule | Weak |

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual density functional theory (DFT) are valuable for predicting the reactive sites of a molecule. Fukui functions are one such descriptor, indicating the change in electron density at a given point in the molecule when an electron is added or removed. They help in identifying nucleophilic and electrophilic centers.

The Fukui function comes in three main forms:

f(r) for nucleophilic attack (addition of an electron).

f(r) for electrophilic attack (removal of an electron).

f⁰(r) for radical attack.

A computational analysis of the Fukui functions for this compound would likely indicate:

The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are probable sites for electrophilic attack due to their lone pairs of electrons. The aromatic ring, being electron-rich due to the activating -OH and -NH₂ groups, would also be susceptible.

The carbon atoms attached to the bromine atoms, and potentially the bromine atoms themselves through their σ-holes, could be sites for nucleophilic attack .

These predictions are qualitative and would require detailed computational calculations to quantify the reactivity at each atomic site.

Table 3: Predicted Reactive Sites in this compound based on Functional Groups

| Site | Predicted Reactivity |

| Amino Group (-NH₂) | Nucleophilic (site for electrophilic attack) |

| Hydroxyl Group (-OH) | Nucleophilic (site for electrophilic attack) |

| Aromatic Ring | Nucleophilic (site for electrophilic attack) |

| Carbon-Bromine Bond | Electrophilic (site for nucleophilic attack) |

Advanced Applications and Functionalization of 4 Amino 2,5 Dibromophenol

Role as a Key Building Block in Organic Synthesis

4-Amino-2,5-dibromophenol serves as a versatile building block in organic synthesis due to the presence of three distinct functional groups: an amino group, a hydroxyl group, and two bromine atoms on the aromatic ring. These functionalities allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The amino and hydroxyl groups can undergo reactions such as acylation, alkylation, and diazotization, while the bromine atoms are amenable to substitution reactions, including cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. This trifecta of reactivity enables the strategic construction of intricate molecular architectures.

Precursor for Complex Organic Frameworks

While specific research detailing the use of this compound as a direct precursor for complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, its structural motifs suggest significant potential in this area. The amino and hydroxyl groups can act as coordination sites for metal ions in the formation of MOFs. The presence of bromine atoms offers a pathway for post-synthetic modification of the resulting frameworks, allowing for the introduction of additional functionalities.

The general principle of MOF synthesis involves the reaction of metal ions or clusters with organic linkers containing coordinating functional groups. Amino-functionalized ligands are well-known to form stable MOFs with diverse topologies and properties. The bromine atoms on the phenyl ring of this compound could influence the framework's electronic properties and provide sites for further functionalization.

Table 1: Potential Synthetic Pathways to Organic Frameworks from this compound

| Framework Type | Synthetic Strategy | Potential Properties of Resulting Framework |

| Metal-Organic Framework (MOF) | Solvothermal reaction with metal salts (e.g., Zn(NO₃)₂, Cu(NO₃)₂) | Porosity, catalytic activity, gas storage |

| Covalent Organic Framework (COF) | Self-condensation or reaction with a complementary linker under solvothermal conditions | High surface area, thermal stability, electronic conductivity |

| Hydrogen-Bonded Organic Framework (HOF) | Crystallization from a suitable solvent to promote intermolecular hydrogen bonding | Dynamic structure, guest-dependent properties |

Synthesis of Structurally Diverse Derivatives

The reactivity of this compound allows for the synthesis of a wide array of structurally diverse derivatives. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various Sandmeyer-type reactions. The hydroxyl group can be etherified or esterified. Furthermore, the bromine atoms can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions. This versatility makes this compound a valuable starting material for creating libraries of compounds with varied electronic and steric properties for applications in medicinal chemistry and materials science.

For instance, Schiff base derivatives can be synthesized by the condensation of the amino group with various aldehydes and ketones. These Schiff bases and their metal complexes have been studied for their biological activities.

Table 2: Examples of Derivatives Synthesized from 4-Aminophenol (B1666318) (as a reference for potential reactions of this compound)

| Derivative Type | Reagents and Conditions | Potential Application |

| Schiff Bases | Aldehydes/Ketones, acidic or basic catalysis | Antimicrobial agents, catalysts |

| N-Aryl Derivatives | Aryl halides, Buchwald-Hartwig coupling | Organic electronics |

| O-Aryl Derivatives | Aryl boronic acids, Chan-Lam coupling | Agrochemicals |

| Diazonium Salt Derivatives | NaNO₂, HCl; followed by Sandmeyer reaction | Dyes, functional materials |

Contributions to Materials Science

The unique combination of functional groups in this compound makes it an intriguing candidate for the development of advanced materials. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxygen and nitrogen atoms), along with the potential for halogen bonding involving the bromine atoms, suggests a rich supramolecular chemistry.

Supramolecular Chemistry and Self-Assembly

The amino and hydroxyl groups of this compound are capable of forming robust intermolecular hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular architectures. The bromine atoms can participate in halogen bonding, a non-covalent interaction that has gained increasing attention for its directionality and strength, which can be utilized in crystal engineering to control the packing of molecules in the solid state. These non-covalent interactions can lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as crystal engineering and the design of porous materials.

Incorporation into Functional Materials (e.g., Liquid Crystal Materials, Organic Light-Emitting Diode Materials, Organic Non-Linear Optical Materials)

While direct reports on the incorporation of this compound into these specific functional materials are limited, the structural features of the molecule suggest its potential utility.

Organic Light-Emitting Diode (OLED) Materials: Aminophenol derivatives are known to be used in the synthesis of materials for OLEDs, often serving as charge-transporting or emissive components. The electronic properties of this compound, which can be tuned by derivatization, could make it a useful building block for creating new OLED materials. The bromine atoms could enhance intersystem crossing, which is relevant for phosphorescent OLEDs.

Organic Non-Linear Optical (NLO) Materials: Molecules with a combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo) groups on an aromatic ring can exhibit significant second-order NLO properties. The charge-transfer character within the this compound molecule makes it a candidate for investigation in the field of NLO materials.

Ligands for Functional Metal Complexes

Table 3: Potential Metal Complexes of this compound and Their Applications

| Metal Ion | Coordination Mode | Potential Application |

| Copper(II) | Bidentate (N,O-coordination) | Catalyst for oxidation reactions, antimicrobial agent |

| Nickel(II) | Bidentate (N,O-coordination) | Catalyst for cross-coupling reactions |

| Zinc(II) | Bidentate (N,O-coordination) | Fluorescent sensor |

| Ruthenium(II) | Bidentate (N,O-coordination) | Photosensitizer, catalyst for transfer hydrogenation |

Catalytic Applications of this compound Derivatives

Derivatives of this compound are emerging as versatile scaffolds in the development of advanced catalytic systems. The inherent electronic and structural features, namely the electron-donating amino and hydroxyl groups, combined with the electron-withdrawing bromine atoms, allow for fine-tuning of the catalytic properties of metal complexes.

Ligand Design for Transition Metal Catalysis

The molecular framework of this compound is a promising platform for the design of specialized ligands for transition metal catalysis. The amino and hydroxyl moieties can act as potent coordinating sites for a variety of transition metals, forming stable chelate structures. These aminophenol-based ligands have a significant and growing impact on catalysis research, including homogeneous catalysis and small molecule activation. The strategic placement of two bromine atoms on the aromatic ring profoundly influences the electronic environment of the coordinating groups. These halogen substituents can modify the ligand's σ-donor and π-acceptor capabilities, thereby impacting the stability, reactivity, and selectivity of the resulting metal complex.

The design of these ligands often involves derivatization of the amino group to create multidentate systems, such as pincer ligands, which offer enhanced stability and control over the metal's coordination sphere. For instance, aminophenol-based ligands are utilized in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The electronic modulation provided by the dibromo-substitution pattern can be harnessed to optimize catalytic cycles, potentially leading to higher yields and selectivities in reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. nih.gov

Table 1: Examples of Transition Metals Used with Aminophenol-Type Ligands

| Transition Metal | Type of Catalytic Reaction | Reference |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | mdpi.com |

| Iron (Fe) | Oxidation, C-C Bond Cleavage | |

| Copper (Cu) | Ullman-type Reactions, Cascade Reactions | nih.gov |

Redox-Active Catalyst Systems

The aminophenol core is inherently redox-active, capable of undergoing reversible oxidation-reduction processes. This property is central to its application in redox-active catalyst systems. The aminophenol can be oxidized to a neutral iminosemiquinone radical or a cationic iminobenzoquinone species. This ability allows the ligand to act as an electron reservoir, participating directly in catalytic transformations by mediating electron transfer steps. purdue.edumdpi.com

Metal complexes featuring such redox-active ligands are employed to stimulate a range of catalytic reactions. mdpi.comresearchgate.net The presence of bromine atoms on the this compound backbone is expected to raise the oxidation potential of the ligand, making the corresponding metal complexes more powerful oxidants. This feature is particularly desirable in designing catalysts for challenging oxidative transformations. For example, copper complexes with redox-active aminophenol-type ligands have been studied for their catalytic activity in oxidation reactions. purdue.edu In these systems, the ligand can facilitate single-electron transfer (SET) processes, which are crucial for activating substrates in reactions like C-H functionalization.

The cooperation between the redox-active ligand and the metal center can enable novel reactivity that is inaccessible with conventional, redox-inactive ligands. This synergy allows for the activation of small molecules and the catalysis of multi-electron reactions, which are fundamental in both synthetic chemistry and biological processes. mdpi.com

Analytical Methodologies Utilizing this compound and its Analogues

The detection and quantification of this compound and its analogues in various matrices are crucial for process monitoring and environmental analysis. Chromatographic and spectrophotometric methods are the primary techniques employed for this purpose.

Chromatographic Quantification Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminophenols and bromophenols due to its versatility and sensitivity. Reversed-phase HPLC (RP-HPLC) is the method of choice, typically employing a C18 column. pom.go.idnih.gov The separation of these compounds is achieved by optimizing the mobile phase composition, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. pom.go.idnih.gov

For instance, a validated HPLC method for the related compound 4-amino-3-nitrophenol (B127093) used an octadecylsilane (B103800) (C18) column with an isocratic mobile phase of acetonitrile and 0.05 M acetic buffer. pom.go.id Similarly, various bromophenols, including dibromophenol isomers, have been successfully separated and quantified using RP-HPLC with UV detection. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This approach has been used for the trace analysis of bromophenols in aqueous samples, achieving detection limits in the nanogram-per-liter (ng/L) range. researchgate.net

Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is another powerful technique for the analysis of brominated phenols. A simple analytical method for dibromophenol (DBP) isomers in biological samples involved extraction with acetone (B3395972) and n-hexane, followed by cleanup and analysis by GC/MS. researchgate.net

Table 2: Exemplary Chromatographic Conditions for Analysis of Analogous Compounds

| Analyte(s) | Method | Column | Mobile Phase / Carrier Gas | Detector | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 4-Amino-3-nitrophenol | HPLC | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | Acetonitrile / 0.05 M acetic buffer (20:80) | Photo Diode Array (PDA) | Method was selective, accurate, and reliable for quantification. | pom.go.id |

| Bromophenols (2,4-DBP, 2,6-DBP) | RP-HPLC | Lichrospher 100 RP-18 | Water:Acetonitrile gradient | UV (286 nm) | Good chromatographic resolution (Rs=1.63) for isomers. | nih.gov |

| Trace Bromophenols | HPLC-ESI-MS/MS | - | - | ESI-MS/MS | Method detection limits of 0.1–21.9 ng/L in seawater. | researchgate.net |

Spectrophotometric Determination Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of aminophenols. These methods are typically based on a chemical reaction that produces a colored derivative, which can be measured using a UV-Visible spectrophotometer. A common approach for the determination of aminophenol isomers involves an oxidative coupling reaction with a chromogenic reagent. researchgate.net

For example, 4-aminoantipyrine (B1666024) is a widely used reagent that reacts with phenolic compounds in the presence of an oxidizing agent to form a colored dye. This principle can be adapted for the determination of this compound analogues. The absorption spectra of different aminophenols often overlap significantly, making direct quantification difficult. nih.gov Derivative spectrophotometry can be employed to resolve these overlapping signals and enable the simultaneous determination of multiple components in a mixture. nih.gov The selection of the appropriate wavelength and reaction conditions is critical for achieving the desired sensitivity and linearity. nih.gov

Table 3: Parameters for Spectrophotometric Analysis of Analogous Aminophenols

| Analyte(s) | Reagent(s) | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|---|

| Phenol (B47542), 2-Aminophenol, 4-Aminophenol | Derivative Ratio-Zero Crossing Spectra | 280 nm (for P), 296 nm (for 2-AP) | 2–60 μg/mL | nih.gov |

Information Regarding "this compound" is Not Available in Scientific Literature

Following a comprehensive search for scientific data concerning the environmental behavior and transformation pathways of the chemical compound this compound, it has been determined that there is no available information specific to this molecule.

Detailed searches were conducted to find research on the abiotic and biotic degradation, as well as the environmental distribution and occurrence, of this compound. These inquiries yielded no specific studies or data sets for the following topics outlined in the request:

Environmental Behavior and Transformation Pathways of 4 Amino 2,5 Dibromophenol

Environmental Distribution and Occurrence in Abiotic Matrices:No data exists on the presence or distribution of 4-Amino-2,5-dibromophenol in environmental compartments such as soil, water, or air.

The available scientific literature focuses on related but structurally different compounds, including other brominated phenols (e.g., 2,4-dibromophenol (B41371), 2,4,6-tribromophenol) and aminophenols. However, due to the strict requirement to focus solely on this compound, this related information cannot be used to generate the requested article. Therefore, it is not possible to provide a scientifically accurate and detailed article as per the specified outline.

Aquatic Environments (Water, Sediment)

In aquatic systems, the distribution of brominated phenols between the water column and sediment is dictated by their solubility and tendency to sorb to organic matter. The addition of bromine atoms to the phenol (B47542) structure generally decreases water solubility. oup.com This suggests that this compound, as a dibrominated compound, would have limited solubility in water.

Physicochemical properties like the 1-octanol/water partition coefficient (Kow) are related to a compound's sorption coefficient to soils and sediments. oup.com Brominated phenols are known to be present in various environmental matrices, including river water, seawater, and sediment. nih.gov For instance, concentrations of 2,4-dibromophenol (2,4-DBP), a structural isomer, have been detected in surface water in ranges from 10 to 4000 ng L⁻¹. nih.gov Due to their properties, brominated phenols tend to accumulate in the environment. nih.gov It is expected that a portion of this compound released into an aquatic environment would partition from the water phase to the sediment over time.

| Compound | Water Solubility (at 25°C) | Log Kow | Primary Environmental Compartment |

|---|---|---|---|

| 4-Bromophenol | 14,100 mg/L | 2.59 | Water with some partitioning to sediment |

| 2,4-Dibromophenol | 810 mg/L | 3.23 | Water and Sediment |

| 2,4,6-Tribromophenol (B41969) | 59-61 mg/L researchgate.net | 3.76-3.88 | Primarily Sediment |

| Pentabromophenol | 0.39 mg/L | 5.15 | Strongly associated with Sediment |

Note: Data for this compound is not available; the table illustrates general trends for brominated phenols based on available literature.

Terrestrial Environments (Soil)

In soil, the fate of brominated phenols is influenced by factors such as soil type, organic matter content, pH, and microbial activity. Generally, these compounds exhibit limited mobility in soil and can be persistent. nih.gov The sorption to soil particles is a key process, driven by the compound's hydrophobicity.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil, but halogenated organic compounds are often resistant. mdpi.com The biodegradation of brominated phenols can occur, but it often requires specific microbial communities and environmental conditions. mdpi.com For example, the degradation of 2,4,6-tribromophenol in a desert soil was found to be dependent on communalistic interactions with other soil microorganisms. mdpi.com The half-life of herbicides with similar phenolic structures can be relatively short, around 10 days in soil, but can be significantly longer in cold, dry, or microbially-poor conditions. juniperpublishers.com Given these characteristics, this compound is expected to persist in soil, with its degradation rate being highly dependent on the local environmental conditions.

Fate of Brominated Phenolic Compounds in Environmental Systems

Brominated phenols are a class of compounds that are both produced industrially and formed as degradation products of other brominated flame retardants (BFRs). nih.gov Their fate in the environment is a matter of concern as they are generally persistent, bioaccumulative, and found ubiquitously from industrial areas to remote ecosystems. nih.govnih.gov

Formation of Transformation Products

Brominated phenols can undergo several transformation processes in the environment, leading to a variety of byproducts. These transformations can be mediated by biotic (microbial) or abiotic (e.g., chemical, photochemical) processes.